molecular formula C8H9NO2 B166907 1,2-Dimethyl-4-nitrobenzene CAS No. 99-51-4

1,2-Dimethyl-4-nitrobenzene

Cat. No. B166907
Key on ui cas rn: 99-51-4
M. Wt: 151.16 g/mol
InChI Key: HFZKOYWDLDYELC-UHFFFAOYSA-N
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Patent
US04261926

Procedure details

A mixture of 151.2 grams (1.0 mole) 4-nitro-o-xylene, 161 grams (2.2 moles) methyl ethyl ketone, 6 grams of 5% platinum on carbon and 4.5 g of 2-nahthalenesulfonic acid monohydrate were added to a pressure vessel. Hydrogen was fed into the pressure vessel at a pressure of 20 psig. When hydrogen uptake ceased (in about 2 hours), the vessel was vented and the reaction mixture filtered. The phases were separated and the organic phase was concentrated in vacuo (at 20 mm and 70° C.) to give 178.8 g of 96.4% pure N-(sec-butyl)-3,4-xylidine in a yield of 97.2%.
Quantity
151.2 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:11])[C:7]([CH3:10])=[CH:8][CH:9]=1)([O-])=O.[CH2:12]([C:14]([CH3:16])=O)[CH3:13].[H][H]>[Pt]>[CH:12]([NH:1][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([CH3:11])[CH:5]=1)([CH2:14][CH3:16])[CH3:13]

Inputs

Step One
Name
Quantity
151.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C)C
Name
Quantity
161 g
Type
reactant
Smiles
C(C)C(=O)C
Name
monohydrate
Quantity
4.5 g
Type
reactant
Smiles
Name
Quantity
6 g
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to a pressure vessel
CUSTOM
Type
CUSTOM
Details
(in about 2 hours)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture filtered
CUSTOM
Type
CUSTOM
Details
The phases were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated in vacuo (at 20 mm and 70° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)NC1=CC(=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 178.8 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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